Apatinib 25-N-Oxide Dihydrochloride is a derivative of apatinib, a potent tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor receptor 2. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. The N-oxide functionality enhances the pharmacological properties of the parent compound, making it a subject of interest in drug development.
Apatinib 25-N-Oxide Dihydrochloride is synthesized from apatinib through oxidation processes that convert the tertiary amine group into an N-oxide. This modification is significant for improving the compound's bioactivity and stability. The compound is available through various chemical supply companies, including LGC Standards and Clinivex, which provide certified reference materials for research purposes .
This compound falls under the classification of small molecule pharmaceuticals and is categorized as an N-oxide derivative. N-oxides are known for their diverse biological activities and are often explored in medicinal chemistry for their enhanced solubility and metabolic stability compared to their parent amines .
The synthesis of Apatinib 25-N-Oxide Dihydrochloride typically involves the oxidation of apatinib using various oxidizing agents. Common methods include:
The oxidation reaction can be monitored through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, which help confirm the formation of the N-oxide structure. The reaction conditions, including temperature and pressure, must be optimized to achieve high yields while minimizing by-products .
The molecular structure of Apatinib 25-N-Oxide Dihydrochloride features a piperazine ring with an N-oxide functional group. The presence of the N-oxide alters the electronic properties of the molecule, impacting its interaction with biological targets.
The molecular formula for Apatinib 25-N-Oxide Dihydrochloride can be represented as C_19H_21Cl_2N_4O, with a molecular weight of approximately 397.30 g/mol. The structure can be visualized using advanced computational chemistry software or through crystallographic data if available.
Apatinib 25-N-Oxide Dihydrochloride can undergo various chemical reactions typical for N-oxides, including:
The reactivity of the N-oxide functionality allows it to participate in further chemical transformations that can enhance its pharmacological profile or facilitate conjugation with other therapeutic agents.
Apatinib 25-N-Oxide Dihydrochloride exerts its pharmacological effects primarily through inhibition of vascular endothelial growth factor receptor 2 signaling pathways. By blocking this receptor, it reduces angiogenesis in tumors, thereby inhibiting tumor growth and metastasis.
Apatinib 25-N-Oxide Dihydrochloride typically appears as a white to off-white solid. Its solubility profile is enhanced due to the presence of the N-oxide group, which increases polarity.
The compound exhibits stability under normal storage conditions but may require protection from moisture and light to maintain its integrity. Its melting point, boiling point, and specific reactivity profiles are essential parameters that need to be determined during characterization.
Apatinib 25-N-Oxide Dihydrochloride has significant potential in scientific research, particularly in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: